3-(4-Bromomethyl-phenyl)-pyridine
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Overview
Description
3-(4-Bromomethyl-phenyl)-pyridine is an organic compound that features a pyridine ring substituted with a 4-bromomethyl-phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromomethyl-phenyl)-pyridine typically involves the bromination of a methyl-substituted phenyl-pyridine precursor. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agents in the presence of a catalyst such as iron or a radical initiator like benzoyl peroxide .
Industrial Production Methods
Industrial production of this compound may involve a multi-step synthesis starting from commercially available pyridine derivatives. The process includes bromination, purification, and crystallization steps to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromomethyl-phenyl)-pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The bromomethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction Reactions: The bromomethyl group can be reduced to a methyl group.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
Substitution: Formation of azides, thiols, or ethers.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of methyl-substituted phenyl-pyridine.
Scientific Research Applications
3-(4-Bromomethyl-phenyl)-pyridine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Mechanism of Action
The mechanism of action of 3-(4-Bromomethyl-phenyl)-pyridine involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to modifications that can alter biological activity. The pyridine ring can participate in π-π stacking interactions and hydrogen bonding, contributing to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
4-Bromomethyl-benzene: Lacks the pyridine ring, making it less versatile in coordination chemistry.
3-Bromomethyl-pyridine: Similar structure but with the bromomethyl group directly attached to the pyridine ring, leading to different reactivity and applications.
4-Bromomethyl-phenyl-ethanol: Contains an additional hydroxyl group, which can introduce different chemical properties and reactivity.
Uniqueness
3-(4-Bromomethyl-phenyl)-pyridine is unique due to the combination of the bromomethyl group and the pyridine ring, which provides a balance of reactivity and stability. This makes it a valuable intermediate in organic synthesis and a useful tool in various scientific research applications .
Properties
IUPAC Name |
3-[4-(bromomethyl)phenyl]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrN/c13-8-10-3-5-11(6-4-10)12-2-1-7-14-9-12/h1-7,9H,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFCMOEQKQJAXNS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=CC=C(C=C2)CBr |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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